molecular formula C16H12ClN3O B8507471 3-amino-N-(5-chloropyridin-2-yl)-2-naphthamide

3-amino-N-(5-chloropyridin-2-yl)-2-naphthamide

Cat. No.: B8507471
M. Wt: 297.74 g/mol
InChI Key: RKNDGEQACJAJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(5-chloropyridin-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

3-amino-N-(5-chloropyridin-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C16H12ClN3O/c17-12-5-6-15(19-9-12)20-16(21)13-7-10-3-1-2-4-11(10)8-14(13)18/h1-9H,18H2,(H,19,20,21)

InChI Key

RKNDGEQACJAJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=NC=C(C=C3)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2H-naphth[2,3-d][1,3]oxazine-2,4(1H)-dione (216 mg) and 2-amino-5-chloropyridine (202 mg) in xylene (5 ml) is stirred at 150° C. for 13 hours, and thereto added 4-dimethylaminopyridine (14.4 mg) and the mixture is stirred at 150° C. for another 3 hours. The reaction solution is concentrated under reduced pressure and the resulting residue is suspended in ethyl acetate, and filtered to remove insoluble materials. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=2/1) to give 3-amino-N-(5-chloropyridin-2-yl)-2-naphthamide (24 mg).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
14.4 mg
Type
catalyst
Reaction Step Two

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